molecular formula C15H14N4OS B11020572 1-methyl-N-(2-pyridylmethyl)-3-(2-thienyl)-1H-pyrazole-5-carboxamide

1-methyl-N-(2-pyridylmethyl)-3-(2-thienyl)-1H-pyrazole-5-carboxamide

Cat. No.: B11020572
M. Wt: 298.4 g/mol
InChI Key: XBTGRWHBIKLXEP-UHFFFAOYSA-N
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Description

1-methyl-N-(2-pyridylmethyl)-3-(2-thienyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(2-pyridylmethyl)-3-(2-thienyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the thienyl group: The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Attachment of the pyridylmethyl group: This step can involve the reaction of the pyrazole derivative with a pyridylmethyl halide under basic conditions.

    Formation of the carboxamide: The final step involves the reaction of the intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(2-pyridylmethyl)-3-(2-thienyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of the corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridyl and thienyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for the treatment of various diseases.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-pyridylmethyl)-3-(2-thienyl)-1H-pyrazole-5-carboxamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with various molecular targets, such as enzymes, receptors, and ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide
  • N-(2-pyridylmethyl)-3-(2-thienyl)-1H-pyrazole-5-carboxamide
  • 1-methyl-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide

Uniqueness

1-methyl-N-(2-pyridylmethyl)-3-(2-thienyl)-1H-pyrazole-5-carboxamide is unique due to the presence of both the pyridylmethyl and thienyl groups, which can confer distinct biological and chemical properties compared to other pyrazole derivatives. These structural features can influence the compound’s reactivity, binding affinity, and overall pharmacological profile.

Properties

Molecular Formula

C15H14N4OS

Molecular Weight

298.4 g/mol

IUPAC Name

2-methyl-N-(pyridin-2-ylmethyl)-5-thiophen-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C15H14N4OS/c1-19-13(9-12(18-19)14-6-4-8-21-14)15(20)17-10-11-5-2-3-7-16-11/h2-9H,10H2,1H3,(H,17,20)

InChI Key

XBTGRWHBIKLXEP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCC3=CC=CC=N3

Origin of Product

United States

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